

ergosterol peroxide physicochemical properties and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ergosterol Peroxide*

Cat. No.: *B198811*

[Get Quote](#)

Ergosterol Peroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol peroxide ($5\alpha,8\alpha$ -epidioxy-22E-ergosta-6,22-dien-3 β -ol) is a naturally occurring steroid derivative found in a variety of fungi, lichens, and sponges. This bioactive compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This technical guide provides an in-depth overview of the physicochemical properties and stability of **ergosterol peroxide**, intended to support research and development efforts in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

Ergosterol peroxide is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₄₄ O ₃	[1]
Molecular Weight	428.6 g/mol	[1]
Melting Point	178 - 182 °C	[2] [3]
Boiling Point	499.7 ± 45.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]

Solubility

The solubility of **ergosterol peroxide** is a critical parameter for its extraction, purification, and formulation. It is generally poorly soluble in water but shows good solubility in various organic solvents.

Solvent	Solubility	Reference
DMSO	11.11 mg/mL (requires sonication and warming)	[4]
Ethanol	Soluble	[5]
Methanol	Soluble	[6]
Chloroform	Soluble	[3]
Aqueous Buffers	Sparingly soluble	[5]

Spectral Data

The structural elucidation and quantification of **ergosterol peroxide** are heavily reliant on its spectral characteristics.

Technique	Key Data Points	Reference
UV-Vis Spectroscopy	λ_{max} at approximately 282 nm	[7]
¹ H-NMR (CDCl ₃ , 500 MHz)	δ 6.50 (d, J = 8.4 Hz, 1H), 6.24 (d, J = 8.5 Hz, 1H), 5.22 (dd, J = 15.3, 7.6 Hz, 1H), 5.14 (dd, J = 15.3, 8.3 Hz, 1H), 3.96 (m, 1H), 1.00 (d, J = 6.7 Hz, 3H), 0.91 (d, J = 6.8 Hz, 3H), 0.88 (s, 3H), 0.84 (d, J = 6.6 Hz, 3H), 0.82 (d, J = 6.6 Hz, 3H), 0.81 (s, 3H)	[8]
¹³ C-NMR (CDCl ₃ , 125 MHz)	δ 135.4, 135.2, 132.3, 130.8, 82.1, 79.4, 66.5, 56.2, 51.7, 51.1, 44.6, 42.8, 39.7, 39.3, 37.0, 34.7, 33.1, 30.2, 28.7, 23.4, 20.9, 20.2, 19.9, 19.6, 17.6, 12.9	[8]
Mass Spectrometry (ESI-MS)	m/z 429.3 [M+H] ⁺	[9]

Stability Profile

Understanding the stability of **ergosterol peroxide** under various conditions is paramount for its storage, formulation, and analytical method development.

Thermal Stability

Studies on the thermal degradation of the related compound ergosterol in a tomato paste serum matrix at different pH values suggest that degradation follows first-order kinetics. The degradation rate increases with both temperature and acidity. For instance, at pH 4.5, the half-life of ergosterol decreased from 301.4 minutes at 70°C to 36.7 minutes at 95°C. At a constant temperature of 95°C, the half-life decreased from 36.7 minutes at pH 4.5 to 23.7 minutes at pH 3.5^{[10][11]}. While this data is for ergosterol, it suggests that **ergosterol peroxide** may also be susceptible to thermal and pH-dependent degradation.

pH Stability

The stability of peroxides can be significantly influenced by pH. Generally, hydrogen peroxide is more stable at a pH below 4.5, with decomposition increasing sharply above pH 5[1][12]. Although specific kinetic data for **ergosterol peroxide** across a wide pH range is not readily available in the literature, it is reasonable to infer that its stability will also be pH-dependent, likely showing greater stability in slightly acidic conditions and increased degradation under neutral to alkaline conditions.

Photostability

Ergosterol peroxide, like its precursor ergosterol, is sensitive to light. Exposure to UV radiation can lead to the formation of various photoproducts. Therefore, it is recommended to store **ergosterol peroxide** in light-resistant containers and to handle it under subdued light conditions to prevent photodegradation.

Oxidative Stability

As a peroxide, **ergosterol peroxide** can be susceptible to further oxidation or reduction reactions. Its antioxidant properties suggest it can act as a radical scavenger. The peroxide bridge is a key functional group that can be cleaved under certain reductive conditions, potentially reverting to ergosterol or forming other derivatives[13].

Experimental Protocols

Extraction and Purification of Ergosterol Peroxide from *Ganoderma lucidum*

This protocol outlines a typical procedure for the isolation and purification of **ergosterol peroxide** from the fruiting bodies of the mushroom *Ganoderma lucidum*.

1. Extraction:

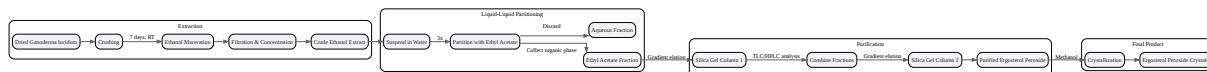
- Crush dried *Ganoderma lucidum* fruiting bodies (4 kg) into a powder.
- Macerate the powder with ethanol (40 L) at room temperature for 7 days[2].

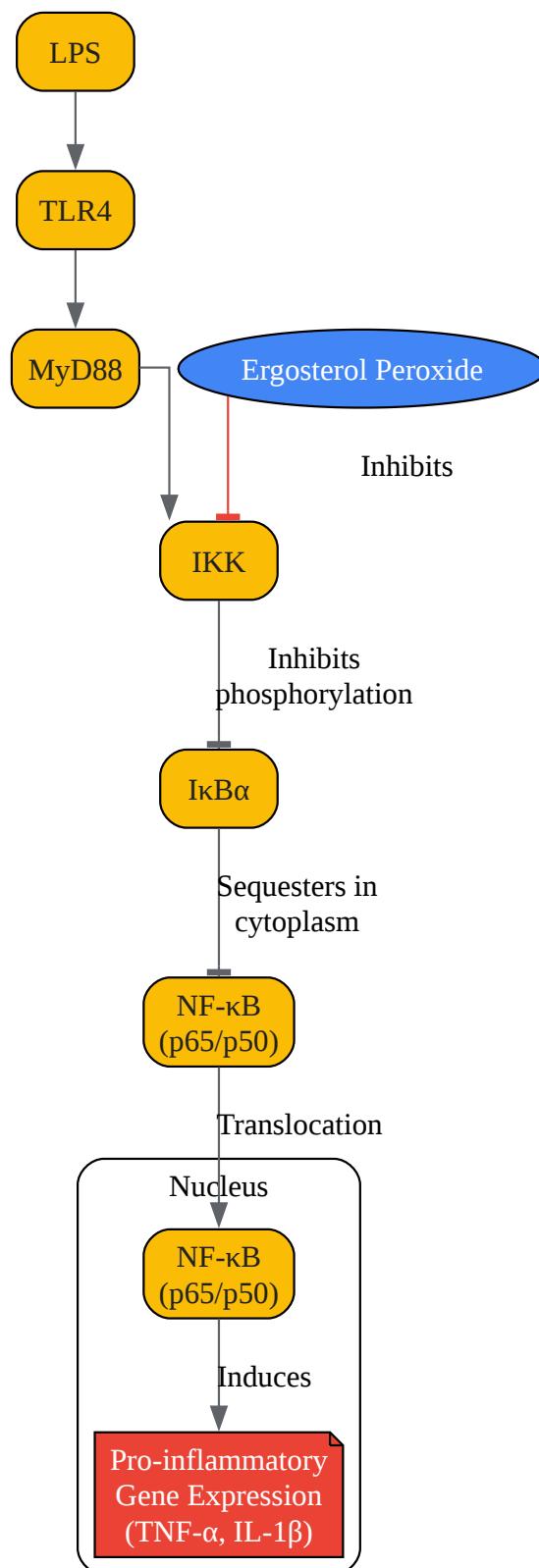
- Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

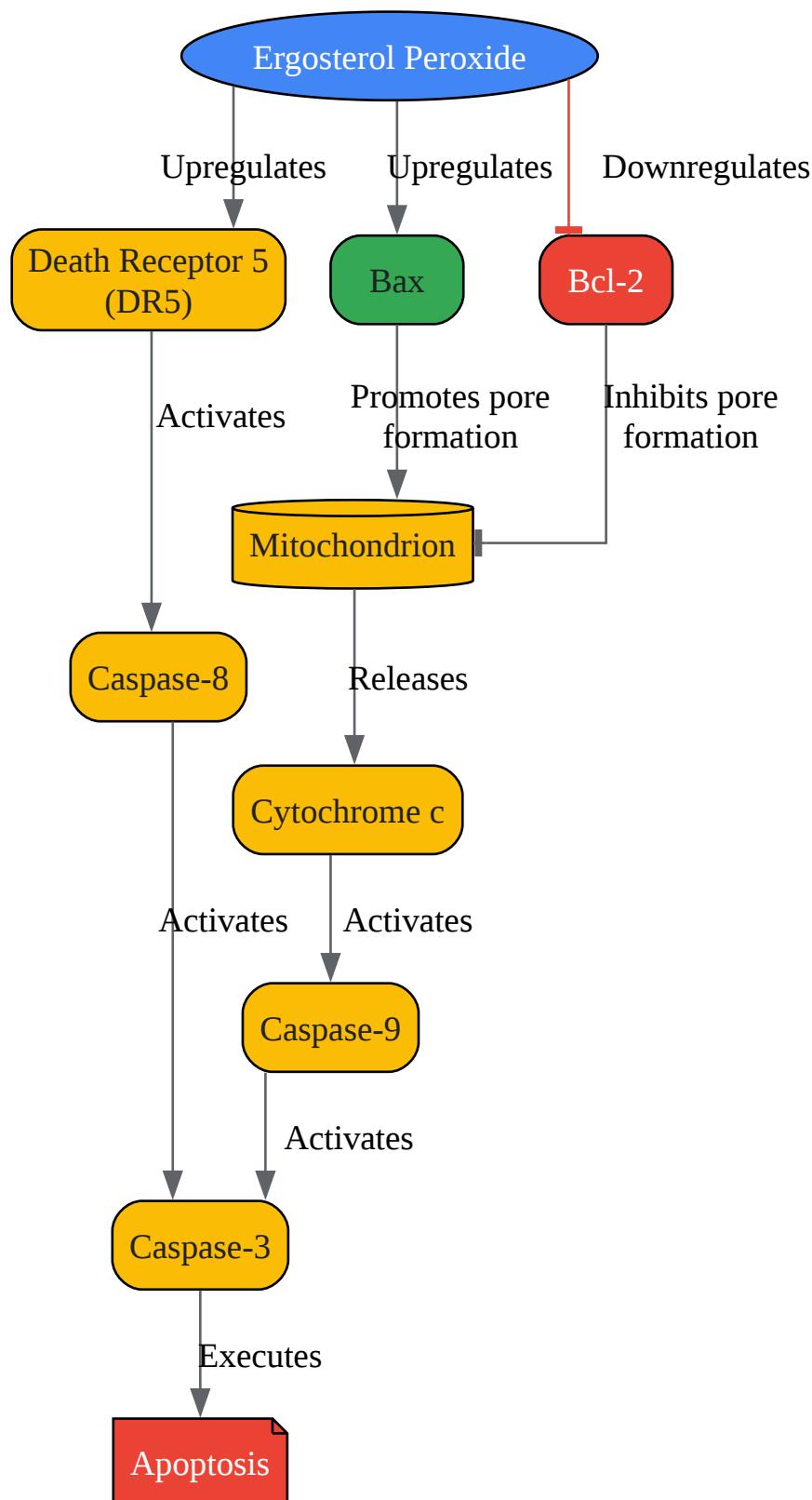
2. Liquid-Liquid Partitioning:

- Suspend the crude ethanol extract in distilled water (2 L).
- Partition the aqueous suspension with an equal volume of ethyl acetate three times[2].
- Combine the ethyl acetate fractions and concentrate under vacuum to yield the ethyl acetate extract.

3. Column Chromatography:


- Subject the ethyl acetate extract to silica gel column chromatography (230-400 mesh).
- Elute the column with a gradient of n-hexane:ethyl acetate (from 20:1 to 1:1) followed by chloroform:methanol (from 20:1 to 1:1) to obtain multiple fractions[2].


4. Further Purification:


- Combine fractions containing **ergosterol peroxide** (identified by TLC or HPLC).
- Perform a second round of silica gel column chromatography (70-230 mesh) on the combined fractions.
- Elute with a suitable solvent system (e.g., a gradient of n-hexane:ethyl acetate) to isolate pure **ergosterol peroxide**[2].

5. Crystallization:

- Crystallize the purified **ergosterol peroxide** from a suitable solvent such as methanol to obtain fine, white crystals.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Ergosterol Peroxide from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol | C₂₈H₄₄O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. emt.oregonstate.edu [emt.oregonstate.edu]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ergosterol peroxide physicochemical properties and stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b198811#ergosterol-peroxide-physicochemical-properties-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com